molecular formula C46H58N4O9 B1199706 Vinblastine CAS No. 865-21-4

Vinblastine

Cat. No. B1199706
CAS RN: 865-21-4
M. Wt: 811.0 g/mol
InChI Key: JXLYSJRDGCGARV-JQQWJEIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinblastine is an alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus) and is used as an anti-cancer drug. It was first isolated in 1963 by a team of researchers at the National Cancer Institute and is currently used to treat a variety of cancers, such as Hodgkin’s lymphoma, neuroblastoma, and Wilms’ tumor. It is also used to treat a variety of other conditions, such as rheumatoid arthritis and psoriasis. This compound is a member of the vinca alkaloid family and a potent inhibitor of microtubule assembly.

Scientific Research Applications

  • Pharmacognosy and Biotechnology : Vinblastine, marketed as an anticancer drug for over 40 years, is notable for its low natural abundance and high pharmaceutical importance. It has been a focal point in biotechnological studies aiming to increase production levels through metabolic engineering and alternative production systems like in vitro culture of C. roseus cells (van der Heijden et al., 2004).

  • Molecular Mechanism : this compound targets tubulin, disrupting microtubule assembly, which is crucial for cell division in cancer cells. It introduces a wedge at the interface of two tubulin molecules, leading to their self-association into spiral aggregates and inhibiting microtubule growth (Gigant et al., 2005).

  • Oncolytic Properties : As an oncolytic agent, this compound has demonstrated efficacy in various cancers, including Hodgkin's disease, lymphomas, and leukemia. It belongs to a new class of large complex dimeric alkaloids and shows limited cross-resistance with other oncolytic drugs (Johnson et al., 1963).

  • Interaction with DNA : this compound has been found to bind with DNA, particularly through A-T and G-C base pairs, and its phosphate backbone. This binding can cause changes in the B-conformation of DNA, vital in its chemotherapeutic function (Tyagi et al., 2012).

  • Metabolic Processing in Animals : Studies have shown that in dogs, cytochrome P450 enzyme CYP3A12 is primarily responsible for metabolizing this compound. Understanding this metabolic pathway is crucial for effective veterinary oncology treatments (Achanta & Maxwell, 2016).

  • Antitumor Effects and Conjugation Studies : Research into conjugating this compound with carrier molecules like oligoarginines has been pursued to reduce side effects and increase efficacy against resistant cancer cells. This conjugation can enhance the compound's antiproliferative effect (Bánóczi et al., 2010).

  • Role in Apoptosis : this compound's induction of apoptosis in cancer cells is linked to its activation of the c-Jun NH(2)-terminal kinase/AP-1 pathway, revealing a complex interplay between cellular processes and drug action (Fan et al., 2001).

  • Multitarget Affinity : this compound has been found to interact with various biological receptors, including DNA and human serum albumin, though its affinity for tubulin remains the strongest. This multitarget affinity is important for its broad-spectrum antitumor activity (Pandya et al., 2014).

Mechanism of Action

Target of Action

Vinblastine primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . This compound also targets tumor-associated macrophages (TAMs) , influencing their polarization state .

Mode of Action

This compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at the metaphase, causing mitotic arrest or cell death . In the context of TAMs, this compound can reset these macrophages from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype .

Biochemical Pathways

This compound affects the microtubule dynamics , disrupting the formation of spindle fibers, which are responsible for the alignment and separation of chromosomes during cell division . This disruption leads to mitotic arrest and ultimately, cell death . In TAMs, this compound induces the activation of the NF-κB-Cyba axis to generate reactive oxygen species, thus polarizing TAMs to the M1 phenotype .

Pharmacokinetics

The pharmacokinetics of this compound is primarily driven by ABCB1-mediated efflux and CYP3A4 metabolism , creating potential for drug-drug interaction . The data were consistent with a three-compartment open model system with the following values: α phase: t 1/2 = 3.90 ± 1.46 min; Vc = 16.8 ± 7.1 liters. β phase: t 1/2 = 53.0 ± 13.0 min; V β = 79.0 ± 52.0 liters; γ phase: t 1/2 = 1173.0 ± 65.0 min; V γ = 1656.0 ± 717.0 liters .

Result of Action

The result of this compound’s action at the molecular level is the disruption of microtubule dynamics , leading to mitotic arrest and cell death . At the cellular level, this compound causes a shift in the polarization of TAMs from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype, promoting an antitumor immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of this compound due to potential drug-drug interactions . Additionally, the tumor microenvironment can influence the action of this compound, particularly its ability to reset TAMs from the M2 phenotype to the M1 phenotype .

Safety and Hazards

Vinblastine is an extremely toxic drug with a low therapeutic index, and therapeutic doses are likely to cause toxicity . Adverse effects of this compound include hair loss, loss of white blood cells and blood platelets, gastrointestinal problems, high blood pressure, excessive sweating, depression, muscle cramps, vertigo, and headaches .

Future Directions

The low yield of vinblastine from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches. One such approach is genetically reprogramming yeast to produce the alkaloids vindoline and catharanthine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

Biochemical Analysis

Biochemical Properties

Vinblastine plays a crucial role in biochemical reactions by interacting with microtubular proteins of the mitotic spindle. It binds to tubulin, a protein that is essential for the formation of microtubules, thereby inhibiting their polymerization and inducing depolymerization of formed tubules . This interaction leads to mitotic arrest and cell death. Additionally, this compound may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound also exhibits immunosuppressive activity .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily affects rapidly dividing cells, such as cancer cells, by inhibiting their ability to divide and proliferate . This compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptosis . It also influences cell signaling pathways, gene expression, and cellular metabolism by interfering with microtubule dynamics . The compound’s impact on microtubules affects intracellular transport, cell shape, and motility, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to tubulin, which inhibits microtubule formation and disrupts the mitotic spindle . This disruption prevents the proper separation of chromosomes during cell division, leading to mitotic arrest at metaphase and subsequent cell death . This compound also interferes with nucleic acid and protein synthesis by blocking the utilization of glutamic acid . The compound’s interaction with microtubules and its ability to induce depolymerization are key to its antineoplastic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known to be stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can cause persistent changes in cellular function, including alterations in cell cycle progression and induction of apoptosis . In vitro and in vivo studies have demonstrated that this compound’s antitumor effects are sustained over time, with continued inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound can cause dose-limiting toxicities, such as myelosuppression and neurotoxicity . Studies have shown that this compound’s therapeutic index is narrow, and careful dose optimization is required to balance efficacy and toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not significantly enhance antitumor activity but increases adverse effects .

Metabolic Pathways

This compound is primarily metabolized by hepatic cytochrome P450 3A isoenzymes . The compound undergoes extensive hepatic metabolism, resulting in the formation of active and inactive metabolites . The primary metabolic pathway involves the conversion of this compound to desacetylthis compound, which retains antineoplastic activity . The metabolism of this compound can be influenced by factors such as hepatic dysfunction and concomitant use of potent inhibitors of cytochrome P450 3A isoenzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is extensively bound to tissue and formed peripheral blood elements . It is primarily transported via the bloodstream and distributed to various tissues, including tumors . This compound’s distribution is influenced by factors such as plasma protein binding and tissue-specific binding . The compound’s transport is mediated by ABCB1 efflux transporters, which play a role in its pharmacokinetics and potential drug-drug interactions .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with microtubules . The compound’s binding to tubulin and its effects on microtubule dynamics are critical for its antineoplastic activity . This compound’s localization to the mitotic spindle and its ability to induce depolymerization are essential for its mechanism of action . Additionally, this compound’s effects on intracellular transport and cell shape are mediated by its interaction with microtubules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Vinblastine involves several steps of organic synthesis, including condensation, reduction, and oxidation reactions.", "Starting Materials": [ "Catharanthine", "Vindoline", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Methanol", "Ethanol", "Chloroform", "Water" ], "Reaction": [ "Condensation of catharanthine and vindoline in the presence of acetic anhydride to form vinblastine precursor", "Reduction of the precursor with sodium borohydride in methanol to form leurosine", "Oxidation of leurosine with potassium permanganate in ethanol to form desacetylvinblastine", "Reduction of desacetylvinblastine with sodium borohydride in methanol to form vinblastine" ] }

CAS RN

865-21-4

Molecular Formula

C46H58N4O9

Molecular Weight

811.0 g/mol

IUPAC Name

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44?,45-,46-/m0/s1

InChI Key

JXLYSJRDGCGARV-JQQWJEIDSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Color/Form

Solvated needles from methanol

melting_point

211-216 °C

Other CAS RN

865-21-4

physical_description

Solid

shelf_life

SOLN MAY BE STORED IN REFRIGERATOR FOR PERIODS OF 30 DAYS WITHOUT SIGNIFICANT LOSS OF POTENCY /VINBLASTINE SULFATE/

solubility

Negligible
ODORLESS & HYGROSCOPIC;  WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER;  FREELY SOL IN WATER /VINBLASTINE SULFATE/
Practically insoluble in water, petroleum ether;  soluble in alcohols, acetone, ethyl acetate, chloroform

synonyms

cellblastin
Lemblastine
Sulfate, Vinblastine
Velban
Velbe
Vinblastin Hexal
Vinblastina Lilly
Vinblastine
Vinblastine Sulfate
Vinblastinsulfat-Gry
Vincaleukoblastine

vapor_pressure

1.03X10-27 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinblastine
Reactant of Route 2
Reactant of Route 2
Vinblastine
Reactant of Route 3
Reactant of Route 3
Vinblastine
Reactant of Route 4
Reactant of Route 4
Vinblastine
Reactant of Route 5
Reactant of Route 5
Vinblastine
Reactant of Route 6
Vinblastine

Q & A

A: Vinblastine is a microtubule inhibitor that exerts its anticancer effects primarily by binding to tubulin, a protein crucial for microtubule formation [, , , , , , , , ]. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, this compound leads to mitotic arrest, ultimately resulting in cell death.

A: While all Vinca alkaloids target microtubules, vinflunine and vinorelbine, newer members of this class, exhibit distinct effects on microtubule dynamics compared to this compound []. Unlike this compound, these newer agents do not increase the time microtubules spend in an attenuated state. They also have a less pronounced inhibitory effect on microtubule treadmilling compared to this compound. These differences might contribute to the unique efficacy and toxicity profiles of these drugs.

A: Research suggests that this compound might influence the interaction between calmodulin, a calcium-binding protein, and stable tubule only polypeptide (STOP), a microtubule-associated protein []. This interaction is involved in regulating microtubule dynamics, and its disruption by this compound could further contribute to the drug's antimitotic activity.

A: Studies in rats demonstrate that this compound can inhibit ferritin clearance from circulation and stimulate the release of endogenous ferritin into the serum and bile []. This effect suggests a potential interaction with iron metabolism, although the exact mechanisms remain unclear.

ANone: The molecular formula of this compound is C46H58N4O9, and its molecular weight is 811.0 g/mol.

A: Modifying this compound's structure can significantly impact its activity and potency. For example, creating C20' urea and thiourea derivatives of this compound led to some derivatives exhibiting up to 10-fold greater potency than this compound itself []. This finding highlights the potential for developing more effective this compound analogs through structural modifications.

A: While specific details on this compound's ADME profile are not provided in the research papers, one study mentions that this compound can be detected in the urine of dogs undergoing chemotherapy []. This finding suggests that renal excretion might be one of the elimination pathways for this compound.

A: Studies demonstrate that flubendazole, an antihelmintic drug with microtubule-inhibiting properties, displays synergistic effects when combined with this compound in preclinical models of leukemia []. This combination therapy resulted in enhanced tumor growth delay compared to either drug alone, suggesting potential benefits for treating these hematologic malignancies.

A: Clinical trials investigating weekly this compound administration in children with recurrent or refractory low-grade gliomas demonstrated sustained responses with manageable toxicity [, ]. This finding suggests this compound could be a valuable treatment option for this patient population.

A: Research using a naturally-occurring canine model of invasive urothelial carcinoma indicated that combining this compound with piroxicam, a non-selective cyclooxygenase inhibitor, significantly improved remission rates and progression-free survival compared to this compound alone []. This study highlights the potential of combination therapies in enhancing this compound's efficacy.

A: Overexpression of P-glycoprotein, a transmembrane protein that pumps drugs out of cells, is one mechanism of resistance to this compound and other drugs [, , , ]. This overexpression can limit the intracellular accumulation of this compound, thereby reducing its efficacy.

A: Studies using renal cell carcinoma cell lines revealed that exposure to this compound can alter the expression of beta 1 integrins, specifically VLA-2, which are involved in cell adhesion and migration []. This finding suggests that this compound might influence the metastatic potential of tumor cells.

A: Research exploring the use of this compound-loaded platelets (VLP) for treating platelet-phagocytizing tumors shows that VLPs could potentially deliver this compound specifically to tumor sites, as evidenced by higher drug levels in tumor-infiltrated bone marrow compared to peripheral blood [].

A: Research suggests that a single nucleotide polymorphism (SNP) in the promoter region of the CEP72 gene (TT allele at rs924607) is associated with an increased risk of vincristine-induced peripheral neuropathy []. This finding could potentially guide personalized chemotherapy approaches by identifying patients at higher risk of developing this side effect.

A: Radioimmunoassay is one method mentioned in the research papers for measuring this compound concentrations in biological samples []. Additionaly, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying this compound and other chemotherapeutic drugs in biological matrices, such as urine [].

A: Yes, matrix-assisted laser desorption/ionization-ion mobility separation-mass spectrometry imaging (MALDI-IMS-MS) has been successfully employed to visualize the distribution of this compound in whole-body tissue sections []. This technique allows for the detection and localization of both the parent drug and its metabolites, providing valuable insights into drug distribution and pharmacokinetics.

A: Studies evaluating the biodegradability of this compound, vincristine, and vindesine using the closed bottle test (CBT) and Zahn-Wellens test (ZWT) indicated that these compounds exhibit low biodegradability in aquatic environments []. This finding highlights potential concerns regarding the persistence of these drugs in the environment and their possible ecological impact.

A: Yes, this compound is a known substrate of P-glycoprotein (P-gp), a transmembrane efflux transporter responsible for pumping drugs out of cells [, , , ]. This interaction can lead to reduced intracellular drug accumulation and contribute to drug resistance.

A: Yes, several compounds have been identified that can modulate this compound's interaction with P-glycoprotein. For example, staurosporine derivatives, particularly NA-382, have shown the ability to enhance this compound accumulation in adriamycin-resistant P388 (P388/ADR) cells by inhibiting P-gp activity []. Similarly, the isoquinolinesulfonamide compound H-87 has been shown to reverse this compound resistance in rat ascites hepatoma AH66 cells by inhibiting the binding of this compound to P-gp [].

A: Flubendazole, an antihelmintic drug, has emerged as a potential alternative to this compound in treating leukemia and myeloma []. It inhibits tubulin polymerization through a distinct mechanism and shows efficacy even in this compound-resistant cells. Moreover, flubendazole displays synergistic effects when combined with this compound in preclinical models, suggesting its potential as both an alternative and a synergistic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.